Silybin dihemisuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

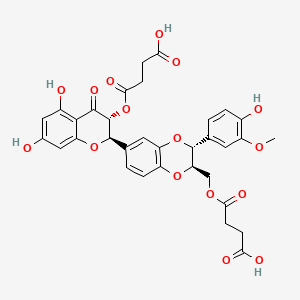

Silybin dihemisuccinate, also known as this compound, is a useful research compound. Its molecular formula is C33H30O16 and its molecular weight is 682.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects

Mechanism of Action

Silybin dihemisuccinate exhibits potent antioxidant properties that protect liver cells from oxidative stress and hepatotoxicity. It has been shown to inhibit lipid peroxidation and stabilize cellular membranes, thereby preventing cell damage caused by various xenobiotics.

Key Studies

- A study demonstrated that this compound protects rat erythrocytes from phenylhydrazine-induced oxidative damage by acting as a free radical scavenger and enhancing membrane resistance .

- Another research indicated its protective effect against glutathione depletion and lipid peroxidation induced by acetaminophen in rat liver .

Anticancer Properties

Direct Anticancer Effects

this compound has shown potential in inhibiting the growth of various cancer cell lines. Laboratory studies suggest that it may enhance the efficacy of chemotherapy agents like cisplatin and doxorubicin against ovarian and breast cancer cells .

Case Studies

- Clinical trials have explored its effects on patients with liver diseases, suggesting that silybin can exert direct cytotoxic effects on certain cancer cells, including prostate and breast cancer .

- Research indicates that silybin may slow down cell cycle progression in cancer cells, thereby inhibiting their growth .

Metabolic Regulation

Impact on Lipid Metabolism

this compound has been implicated in regulating lipid metabolism, particularly in reducing triglyceride levels and promoting phospholipid enrichment in liver cells.

Research Findings

- A study revealed that silybin A (a component of silybin) decreases triglyceride levels while enriching major phospholipid classes in human hepatocytes .

- In vivo studies showed that administration of silybin resulted in significant changes in hepatic lipid composition, suggesting its role in managing fatty liver disease .

Data Table: Summary of Key Findings

Analyse Chemischer Reaktionen

Antioxidant Reactions

SDH exhibits antioxidant properties by interacting with reactive oxygen species (ROS). Research indicates that SDH can effectively scavenge specific ROS, thereby reducing oxidative stress .

-

Reactions with Superoxide Anion Radical (O2-): SDH is not a strong scavenger of O2- .

-

Reactions with Hydrogen Peroxide (H2O2): Studies show no significant reaction between SDH and H2O2 within the sensitivity limits of assays .

-

Reactions with Hydroxyl Radical (HO- ): SDH reacts rapidly with HO- radicals in free solution. The reaction occurs at an approximately diffusion-controlled rate, with a rate constant K=(1.0−1.2)×1010/M/sec .

-

Reactions with Hypochlorous Acid (HOCl): The study examines the ability of SDH to react with HOCl, although the specific details of this reaction were not specified in the provided context .

-

Lipid Peroxidation: SDH's effect on lipid peroxidation was investigated, suggesting its potential to inhibit or reduce this process .

Chelation Reactions

SDH appears to act as a weak iron ion chelator . The chelation of iron ions can reduce their participation in Fenton-type reactions, which generate harmful hydroxyl radicals .

Metabolic Interactions

Silybin, the parent compound of SDH, interacts with various metabolic enzymes, influencing its activity and bioavailability .

-

Glucuronidation and Sulfation: Silybin undergoes multiple conjugation reactions in the human body, including monoglucuronidation, diglucuronidation, monosulfation, and glucuronide sulfation. These conjugations can affect its radical-scavenging activity . For instance, silybin 20-O-β-D-glucuronide has considerably lower radical-scavenging activity than free silybin .

-

Interactions with Cytochrome P450 Enzymes: In vitro studies show that silybin can have slow inhibitory effects on CYP2E1, CYP2D6, CYP2C19, and CYP2A6 . In vivo, silybin may modulate/inactivate P450s 3A4 and 2C9, though the exact mechanism (competition, inhibition, or conformational change) is not fully understood .

Hydrolysis

SDH can undergo hydrolysis, particularly of the ester bonds linking silybin to succinic acid. This is relevant in its synthesis and metabolism .

-

Partial Hydrolysis: In the synthesis of silybin derivatives, the 3,11-diester of silybin undergoes partial saponification to form the 11-monoester .

-

pH-Dependent Solubility: SDH is more soluble at approximately pH 4, whereas hemisuccinates become soluble at higher pH levels .

Impact on Lipid Metabolism

Silybin influences hepatic lipid metabolism by reducing triglycerides (TGs) and increasing phospholipids .

-

Increase in Phospholipids: Silybin treatment upregulates phosphatidylethanolamine (PE) content in hepatocytes, suggesting a shift from TG production to phospholipid synthesis .

-

Stearoyl-CoA Desaturase 1 (SCD1) Inhibition: Silybin decreases the protein levels of SCD1, an enzyme crucial for synthesizing monounsaturated fatty acids, leading to reduced TG synthesis .

Salt Formation

SDH can form pharmaceutically acceptable salts, enhancing its solubility and delivery .

-

Salt Derivatives: These salts include sodium, potassium, magnesium, and ammonium salts, as well as salts formed with basic amino acids .

-

Disodium Salt: Silibinin dihemisuccinate disodium is a product ingredient for Silibinin .

Hepatoprotective Action

SDH exhibits hepatoprotective properties, particularly against toxins such as acetaminophen .

-

Protection Against Glutathione Depletion: SDH protects against glutathione depletion in the liver, a critical factor in acetaminophen-induced hepatotoxicity .

-

Reduction of Lipid Peroxidation: SDH reduces lipid peroxidation induced by acetaminophen, protecting liver cells from damage .

The following table summarizes the chemical reactions of this compound:

Eigenschaften

CAS-Nummer |

34482-56-9 |

|---|---|

Molekularformel |

C33H30O16 |

Molekulargewicht |

682.6 g/mol |

IUPAC-Name |

4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxypropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H30O16/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40)/t24-,31-,32-,33+/m1/s1 |

InChI-Schlüssel |

JXTPWYSSFFOISU-BMSWWXRLSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O |

Synonyme |

silybin dihemisuccinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.